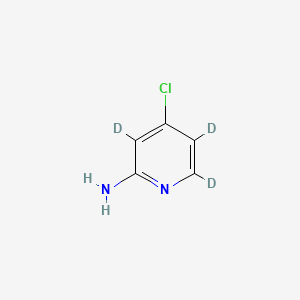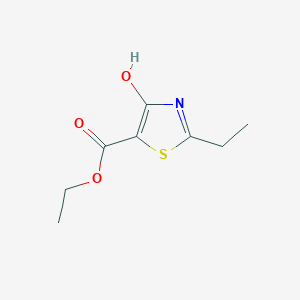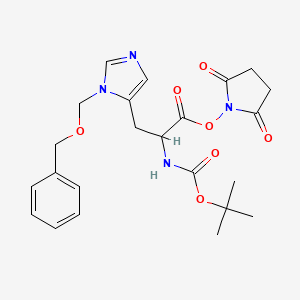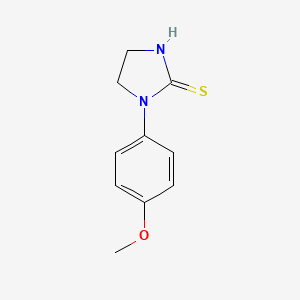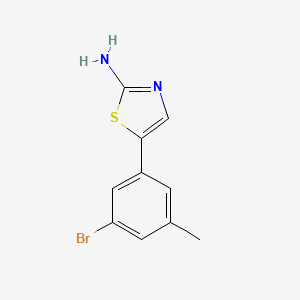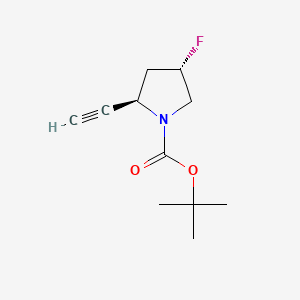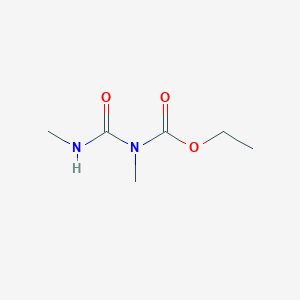![molecular formula C22H30N2O8 B14013513 2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG2-NHS ester typically involves the reaction of endo-BCN with PEG2 and NHS ester. The reaction conditions often include the use of solvents like DMSO, DCM, and DMF, and the process is carried out under inert atmosphere conditions at low temperatures (e.g., -20°C) to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for endo-BCN-PEG2-NHS ester are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules.
Conditions: Reactions are typically carried out in solvents like DMSO, DCM, and DMF, under inert atmosphere conditions
Major Products
The major products formed from these reactions include amide-linked conjugates and triazole-linked biomolecules .
Applications De Recherche Scientifique
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and modifying biomolecules such as proteins and oligonucleotides.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming stable triazole linkages. These reactions facilitate the labeling, modification, and conjugation of various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- endo-BCN-PEG4-NHS ester
- endo-BCN-PEG8-NHS ester
- endo-BCN-PEG3-NHS ester
- endo-BCN-PEG4-Val-Cit-PAB-MMAE
- endo-BCN-PEG2-alcohol
Uniqueness
endo-BCN-PEG2-NHS ester is unique due to its specific combination of the BCN group and NHS ester group, which allows for efficient and selective labeling of primary amines and azide-tagged biomolecules. The PEG2 spacer enhances solubility in aqueous media, making it suitable for various biological and chemical applications .
Propriétés
Formule moléculaire |
C22H30N2O8 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)/t16-,17+,18? |
Clé InChI |
HVVMKCPRACMDSI-JWTNVVGKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
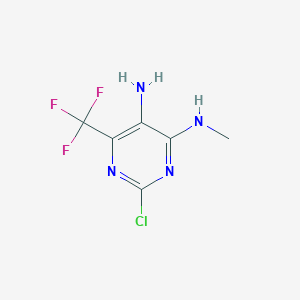
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
